DPPH Radical Scavenging: Isowogonin vs. Wogonin and Norwogonin – EC50 Comparison
5,8-Dihydroxy-7-methoxyflavone (isowogonin) exhibits moderate DPPH radical scavenging activity (EC50 = 0.28 ± 0.01 mmol·mL⁻¹), which is slightly weaker than norwogonin (EC50 = 0.26 ± 0.01 mmol·mL⁻¹) but dramatically superior to wogonin and moslosooflavone, which show negligible scavenging at the concentrations tested [1].
Norwogonin 0.26 ± 0.01
Wogonin negligible
| Evidence Dimension | DPPH radical scavenging activity (EC50, mmol·mL⁻¹) |
|---|---|
| Target Compound Data | EC50 = 0.28 ± 0.01 mmol·mL⁻¹ |
| Comparator Or Baseline | Norwogonin: EC50 = 0.26 ± 0.01 mmol·mL⁻¹; Wogonin: no significant activity; Moslosooflavone: no significant activity |
| Quantified Difference | Isowogonin EC50 is 1.08-fold higher than norwogonin; wogonin and moslosooflavone show >10-fold lower activity |
| Conditions | 1,1-diphenyl-2-picrylhydrazyl (DPPH·) radical scavenging assay, pH 7.4, 30 min incubation, measured at 517 nm |
Why This Matters
This quantitative head-to-head comparison establishes that isowogonin's specific hydroxylation/methoxylation pattern at C-5/C-8/C-7 confers a distinct antioxidant signature that cannot be replicated by wogonin (C-5/C-7/C-8 methoxy) or moslosooflavone (C-5/C-7,C-8 dimethoxy), making it the preferred choice for studies where a defined intermediate level of radical scavenging is required.
- [1] Zhang Q, Shao J, Zhao T, He L, Ma H, Jing L. The Role of C-8 OH on the Antioxidant Activity of Norwogonin and Isowogonin. Natural Product Communications. 2020;15(5):1934578X20924887. View Source
